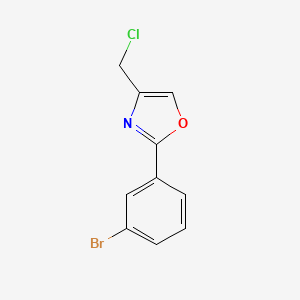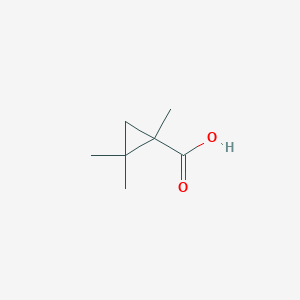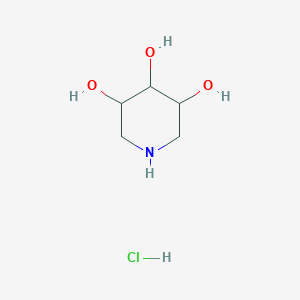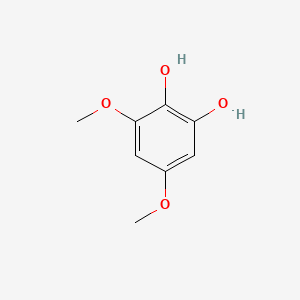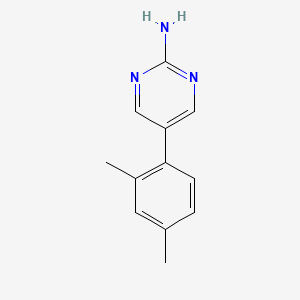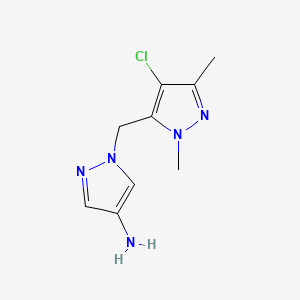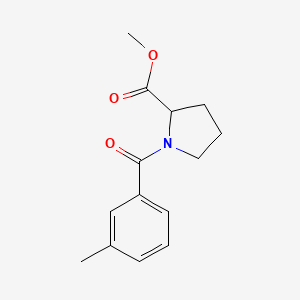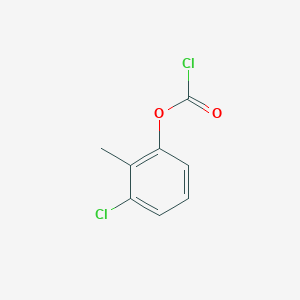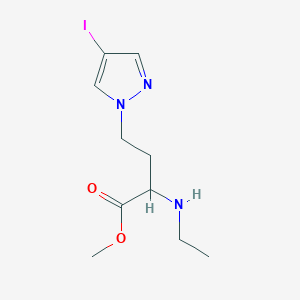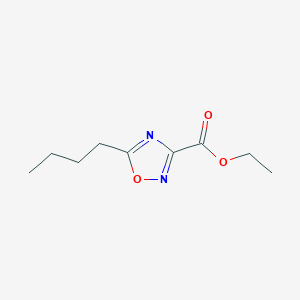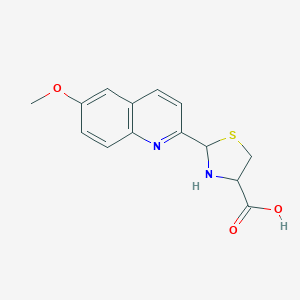
2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid is a heterocyclic compound that combines a quinoline moiety with a thiazolidine ring. The presence of these two distinct structures within a single molecule imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid typically involves the condensation of 6-methoxyquinoline-2-carbaldehyde with thiazolidine-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or thiazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring may interact with enzymes and proteins, inhibiting their activity and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Thiazolidine derivatives: Such as thiazolidinediones, which are used as antidiabetic agents.
Uniqueness
2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid is unique due to the combination of the quinoline and thiazolidine moieties within a single molecule. This dual structure imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H14N2O3S |
|---|---|
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3S/c1-19-9-3-5-10-8(6-9)2-4-11(15-10)13-16-12(7-20-13)14(17)18/h2-6,12-13,16H,7H2,1H3,(H,17,18) |
InChI-Schlüssel |
OXSIGZXEVCVMHP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3NC(CS3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


